molecular formula C7H5Cl2NO B6222074 4,6-dichloro-3-methylpyridine-2-carbaldehyde CAS No. 2758002-08-1

4,6-dichloro-3-methylpyridine-2-carbaldehyde

Cat. No.: B6222074
CAS No.: 2758002-08-1
M. Wt: 190
InChI Key:
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Description

4,6-Dichloro-3-methylpyridine-2-carbaldehyde (4,6-DCMP-2-CAL) is a synthetic organic compound with a wide range of applications in the fields of scientific research, drug development and laboratory experiments. 4,6-DCMP-2-CAL is a highly reactive compound and its unique structural features make it an ideal candidate for a variety of laboratory applications. It is a versatile compound that can be used in a wide range of biochemical and physiological processes.

Scientific Research Applications

4,6-DCMP-2-CAL has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of a variety of other compounds, including dyes, fragrances, and other organic compounds. In addition, 4,6-DCMP-2-CAL is used as an intermediate in the synthesis of a variety of drugs, including antimalarials, anti-inflammatory drugs, and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 4,6-DCMP-2-CAL is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and other proteins involved in biochemical processes. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. It is also believed to inhibit the activity of certain proteins, such as tyrosine kinase, which is involved in signal transduction pathways.
Biochemical and Physiological Effects
4,6-DCMP-2-CAL has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in biochemical processes, such as cyclooxygenase and tyrosine kinase. It has also been shown to have anti-inflammatory, anti-cancer, and antimalarial properties. In addition, 4,6-DCMP-2-CAL has been shown to have a protective effect against oxidative stress and to have an immunomodulatory effect.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,6-DCMP-2-CAL in laboratory experiments is its high reactivity and versatility. It can be used in a wide range of biochemical and physiological processes, and it can be used as a reagent in the synthesis of a variety of compounds. However, it is important to note that 4,6-DCMP-2-CAL is a highly reactive compound and should be handled with caution. It should be stored in a cool, dry place and should not be exposed to light or moisture.

Future Directions

The potential applications of 4,6-DCMP-2-CAL are vast, and there are many potential future directions for research. Future research could focus on the development of new synthesis methods for 4,6-DCMP-2-CAL, as well as on the development of new applications for the compound. In addition, further research could focus on the mechanism of action of 4,6-DCMP-2-CAL and the development of new drugs based on the compound. Finally, research could focus on the development of new laboratory experiments involving the use of 4,6-DCMP-2-CAL.

Synthesis Methods

4,6-DCMP-2-CAL can be synthesized through a variety of methods. The most common method is the reaction of 4-chloro-3-methylpyridine with 2-chloro-4,6-dinitrophenol in aqueous solution. This reaction produces 4,6-DCMP-2-CAL as the major product. Other methods include the reaction of 4-chloro-3-methylpyridine with 2-chloro-4,6-dinitrophenol in aqueous solution, the reaction of 4-chloro-3-methylpyridine with 2-chloro-4,6-dinitrophenol in organic solvents, and the reaction of 4-chloro-3-methylpyridine with 2-chloro-4,6-dinitrophenol in aqueous solution in the presence of a catalyst.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dichloro-3-methylpyridine-2-carbaldehyde involves the chlorination of 3-methylpyridine-2-carbaldehyde followed by further chlorination at the 6-position.", "Starting Materials": [ "3-methylpyridine-2-carbaldehyde", "Chlorine gas", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Dissolve 3-methylpyridine-2-carbaldehyde in chloroform and add chlorine gas slowly with stirring at room temperature.", "Step 2: Add sulfuric acid dropwise to the reaction mixture and continue stirring for 2 hours.", "Step 3: Pour the reaction mixture into ice-cold water and extract with chloroform.", "Step 4: Wash the organic layer with sodium hydroxide solution and then with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the residue in chloroform and add chlorine gas slowly with stirring at room temperature.", "Step 7: Add hydrochloric acid dropwise to the reaction mixture and continue stirring for 2 hours.", "Step 8: Pour the reaction mixture into ice-cold water and extract with chloroform.", "Step 9: Wash the organic layer with sodium hydroxide solution and then with water.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4,6-dichloro-3-methylpyridine-2-carbaldehyde." ] }

2758002-08-1

Molecular Formula

C7H5Cl2NO

Molecular Weight

190

Purity

95

Origin of Product

United States

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